2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone
Overview
Description
2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone, also known as CMQ, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. CMQ belongs to the class of quinazolinone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various diseases and pathways. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments.
One of the limitations of using 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is the lack of clinical data on the safety and efficacy of 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone in humans, which limits its potential for clinical translation.
Future Directions
For 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone research include investigating its potential as a therapeutic agent, developing more efficient synthesis methods, and exploring its potential as a lead compound for drug development.
Scientific Research Applications
2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In inflammation research, 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been shown to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response.
In neurodegenerative disorder research, 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. 2-[2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-28-18-9-6-8-17(15-18)26-22(14-13-16-7-2-4-11-20(16)24)25-21-12-5-3-10-19(21)23(26)27/h2-15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYGSGLTHLHNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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